![molecular formula C26H25NO6S B11601045 ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11601045.png)
ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate
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Description
Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H25NO6S and its molecular weight is 479.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Formula
The molecular formula of ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is C26H27N2O6S with a molecular weight of approximately 481.6 g/mol.
Pharmaceutical Applications
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : The compound's structure suggests potential antitumor properties, particularly in targeting breast cancer cells. Studies have shown that derivatives of thiophene compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Similar compounds have been evaluated as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory responses. In silico studies suggest that ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate may exhibit selective inhibition of inflammatory pathways.
Material Science Applications
The unique structural features of this compound make it a candidate for use in materials science, particularly in the development of organic semiconductors and photovoltaic devices. The thiophene moiety is known for its electronic properties, which can be harnessed in creating efficient materials for electronic applications.
Interaction Studies
Understanding the interactions of ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate with biological targets is crucial for elucidating its mechanism of action. Interaction studies may include:
- Molecular Docking Simulations : To predict binding affinities with target proteins involved in cancer and inflammation.
- In Vitro Biological Assays : To evaluate the efficacy of the compound against specific cancer cell lines or inflammatory models.
Case Study 1: Anticancer Activity
A study published in Molecules demonstrated that similar thiophene derivatives exhibited potent anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function, suggesting that ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate could follow a similar pathway .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory properties, a related compound was shown to selectively inhibit 5-lipoxygenase with high binding affinity. This study utilized molecular docking techniques to identify key interactions between the compound and the enzyme's active site, highlighting the potential for ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate to serve as a lead compound for further development .
Properties
Molecular Formula |
C26H25NO6S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
ethyl (5Z)-2-(4-ethoxyphenyl)imino-4-hydroxy-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H25NO6S/c1-5-14-33-20-13-8-17(15-21(20)30-4)16-22-24(28)23(26(29)32-7-3)25(34-22)27-18-9-11-19(12-10-18)31-6-2/h1,8-13,15-16,28H,6-7,14H2,2-4H3/b22-16-,27-25? |
InChI Key |
AVHLVDXQHCBUPB-MTTLQMSQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC(=C(C=C3)OCC#C)OC)/S2)O)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC(=C(C=C3)OCC#C)OC)S2)O)C(=O)OCC |
Origin of Product |
United States |
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